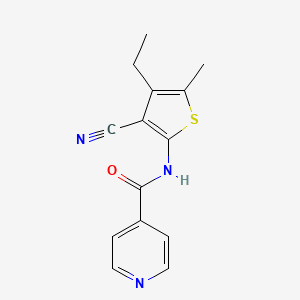![molecular formula C18H18BrFN2O2 B5817864 2-(4-Bromophenoxy)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B5817864.png)
2-(4-Bromophenoxy)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenoxy)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone is a synthetic organic compound that features a bromophenoxy group and a fluorophenyl piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenoxy)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone typically involves the following steps:
Formation of the Bromophenoxy Intermediate: The bromophenoxy group can be synthesized by reacting 4-bromophenol with an appropriate alkylating agent under basic conditions.
Formation of the Fluorophenyl Piperazine Intermediate: The fluorophenyl piperazine moiety can be synthesized by reacting 2-fluoroaniline with piperazine in the presence of a suitable catalyst.
Coupling Reaction: The final step involves coupling the bromophenoxy intermediate with the fluorophenyl piperazine intermediate using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the bromophenoxy group, potentially converting the bromine atom to a hydrogen atom.
Substitution: The bromine atom in the bromophenoxy group can be substituted with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives of the piperazine ring.
Reduction: Dehalogenated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Novel Compounds:
Biology
Biological Activity Studies: The compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine
Drug Development: The compound can be investigated as a potential lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry
Material Science: The compound may be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenoxy)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone would depend on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes, receptors, or ion channels, leading to modulation of their activity. The pathways involved could include signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenoxy)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone
- 2-(4-Methylphenoxy)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone
- 2-(4-Nitrophenoxy)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone
Uniqueness
2-(4-Bromophenoxy)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone is unique due to the presence of both bromophenoxy and fluorophenyl piperazine moieties, which may confer distinct chemical and biological properties compared to similar compounds. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s reactivity and binding affinity.
Properties
IUPAC Name |
2-(4-bromophenoxy)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrFN2O2/c19-14-5-7-15(8-6-14)24-13-18(23)22-11-9-21(10-12-22)17-4-2-1-3-16(17)20/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPCFCSNQBPCMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)COC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-METHOXY-4-(METHYLSULFANYL)BENZOYL]-1,2,3,4-TETRAHYDROQUINOLINE](/img/structure/B5817796.png)

![N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-(3-METHYLPHENYL)QUINOLINE-4-CARBOXAMIDE](/img/structure/B5817809.png)
![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N,N-diethylacetamide](/img/structure/B5817814.png)

![2-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}-N-(3-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B5817829.png)


![3-(4-fluorophenyl)-7-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5817844.png)

![4-fluoro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5817854.png)
![(5E)-5-{[3-METHOXY-2-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE](/img/structure/B5817857.png)
![3-[4-(2-Methylpropoxy)phenyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B5817863.png)
![5H-PYRANO[4,3-B]PYRIDINE-3-CARBONITRILE, 2-AMINO-7,8-DIHYDRO-7,7-DIMETHYL-](/img/structure/B5817872.png)
